

Tranexamic Acid Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fibrostat*

Cat. No.: *B15585074*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of tranexamic acid in solution. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for tranexamic acid solutions?

Tranexamic acid injection is a very stable product and should be stored at a controlled room temperature, not exceeding 30°C (86°F).^[1] It does not necessitate cold chain storage.^[1] Freezing of the solution should be strictly avoided, as it can lead to cracks in the ampoules, compromising the container's integrity.^{[2][3]}

Q2: What is the general shelf-life of a tranexamic acid solution?

Commercially prepared tranexamic acid injections typically have a shelf-life of 2 to 3 years, depending on the manufacturer.^[1] For tranexamic acid diluted in 0.9% sodium chloride, studies have shown it remains stable for extended periods. When stored in ethylene/propylene copolymer plastic containers, it maintains at least 98% of its initial potency for up to 90 days at both room and refrigerated temperatures. In glass vials at room temperature, it retains at least 92% of its initial potency for up to 180 days.

Q3: Is tranexamic acid sensitive to light?

There is conflicting information regarding the photostability of tranexamic acid. Some forced degradation studies have reported no detectable degradation upon exposure to long and shortwave ultraviolet light.[4] However, other studies indicate that tranexamic acid can undergo significant degradation under photolytic conditions.[5] Given this discrepancy, it is recommended to protect tranexamic acid solutions from light during storage and handling to minimize any potential degradation.

Q4: How does pH affect the stability of tranexamic acid in solution?

The pH of tranexamic acid injection formulations is typically adjusted to a range of 6.5 to 8.0.[1] A study on a tranexamic acid prodrug demonstrated that its conversion to the parent drug was significantly influenced by pH, with the half-life being much shorter in acidic conditions (1 N HCl and pH 2) compared to a pH of 5.[6][7][8] This suggests that deviation from the recommended pH range could impact the stability of tranexamic acid solutions.

Q5: What are the known incompatibilities of tranexamic acid with other solutions or drugs?

Tranexamic acid should not be mixed with blood or solutions containing penicillin. It is also incompatible with barbiturates, ranitidine, and alkaline agents.[1] One study also indicated a potential incompatibility with certain formulations of oxytocin when mixed for co-administration.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and handling of tranexamic acid solutions.

Issue 1: Precipitation or Cloudiness in Solution

Potential Cause	Troubleshooting Steps
Incompatibility with co-administered drugs or solutions.	- Do not mix tranexamic acid with blood, penicillin-containing solutions, barbiturates, ranitidine, or alkaline agents.[1] - Consult a comprehensive compatibility chart before co-administering with other intravenous drugs.
pH shift outside the optimal range (6.5-8.0).	- Verify the pH of the solution. If outside the recommended range, the formulation may need to be adjusted or discarded.
Contamination.	- Inspect the solution for any particulate matter. If present, discard the solution. Ensure aseptic techniques are followed during preparation.

Issue 2: Discoloration of the Solution

Potential Cause	Troubleshooting Steps
Exposure to light.	- Protect the solution from light at all times. Store in light-resistant containers or packaging. [5]
Interaction with excipients or impurities.	- If using compounded preparations, be aware that some tablet formulations have been observed to turn yellow to dark brown over time, especially at room temperature.
Oxidation.	- While generally stable against oxidation, ensure proper manufacturing and storage practices, such as replacing headspace in ampoules with nitrogen, are followed to prevent potential oxidation.

Issue 3: Suspected Degradation or Loss of Potency

Potential Cause	Troubleshooting Steps
Improper storage temperature.	- Ensure the solution is stored at a controlled room temperature and not exposed to freezing or excessive heat.[1][2][3]
Exposure to incompatible substances.	- Avoid mixing with incompatible drugs as listed in the FAQs and compatibility table.
Photodegradation.	- As a precaution, protect the solution from light to mitigate any potential for photolytic degradation.[5]
Extended storage after dilution.	- While stable for a considerable period in 0.9% sodium chloride, it is best practice to use diluted solutions promptly.

Data on Tranexamic Acid Stability

Temperature Stability of Tranexamic Acid (100 mg/mL Injection)

Temperature	Duration	Stability Findings	Reference
-20°C to 50°C	Up to 12 weeks	Functionally stable.	[2][3]
4°C to 50°C	Up to 12 weeks	Chemically stable as determined by HPLC.	[2][3]
-20°C	1 week	Ampoules observed to crack.	[2][3]

Compatibility of Tranexamic Acid with Intravenous Fluids and Drugs

Solution/Drug	Compatibility	Notes	Reference
0.9% Sodium Chloride	Compatible	Stable for at least 90 days in plastic containers and 180 days in glass vials.	
5% Dextrose	Compatible	[9]	
Electrolyte Solutions	Compatible	[10]	
Carbohydrate Solutions	Compatible	[10]	
Amino Acid Solutions	Compatible	[10]	
Dextran Solutions	Compatible	[10]	
Penicillin	Incompatible	Should not be mixed.	[10]
Blood	Incompatible	Should not be mixed.	[10]
Barbiturates	Incompatible	[1]	
Ranitidine	Incompatible	[1]	
Alkaline agents	Incompatible	[1]	
Oxytocin	Potential Incompatibility	Some combinations showed significant reduction in oxytocin concentration.	
Midazolam	Incompatible	Frequently involved in incompatibilities in a pediatric/neonatal ICU setting.	
Morphine	Incompatible	Frequently involved in incompatibilities in a pediatric/neonatal ICU setting.	

Experimental Protocols

Protocol 1: Forced Degradation Study of Tranexamic Acid Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

- Accurately weigh and dissolve a known amount of tranexamic acid in a suitable solvent (e.g., water for injection or a buffer at a specific pH) to achieve a stock solution of a desired concentration (e.g., 1 mg/mL).

2. Stress Conditions:

- **Acid Hydrolysis:** Treat the stock solution with 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before analysis.
- **Base Hydrolysis:** Treat the stock solution with 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours). Neutralize the solution with 0.1 N HCl before analysis.
- **Oxidative Degradation:** Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature for a specified period (e.g., 24 hours).
- **Thermal Degradation:** Store the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
- **Photolytic Degradation:** Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

3. Sample Analysis:

- Analyze the stressed samples and an unstressed control sample at appropriate time points using a stability-indicating analytical method, such as HPLC.
- Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent tranexamic acid.

Protocol 2: Stability-Indicating HPLC Method for Tranexamic Acid

This protocol provides a general framework for an HPLC method suitable for stability studies of tranexamic acid. Method optimization and validation are crucial.

1. Chromatographic Conditions:

- Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.[\[5\]](#)
- Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. For example, a phosphate buffer and methanol in a 25:75 v/v ratio with the pH adjusted to 3.5 with orthophosphoric acid has been used.[\[5\]](#)
- Flow Rate: A typical flow rate is 1.0 mL/min.[\[5\]](#)
- Detection Wavelength: Tranexamic acid has poor UV absorbance. Derivatization is often required for sensitive detection. If derivatization is not used, detection at a low wavelength such as 215 nm or 220 nm can be attempted.[\[5\]](#)
- Injection Volume: Typically 10-20 μ L.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

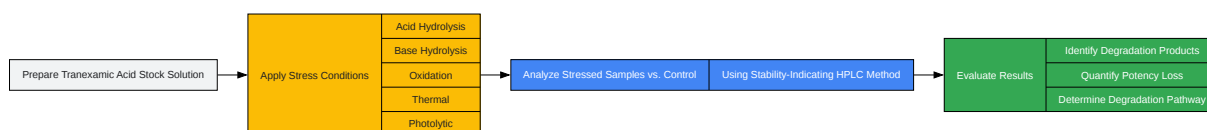
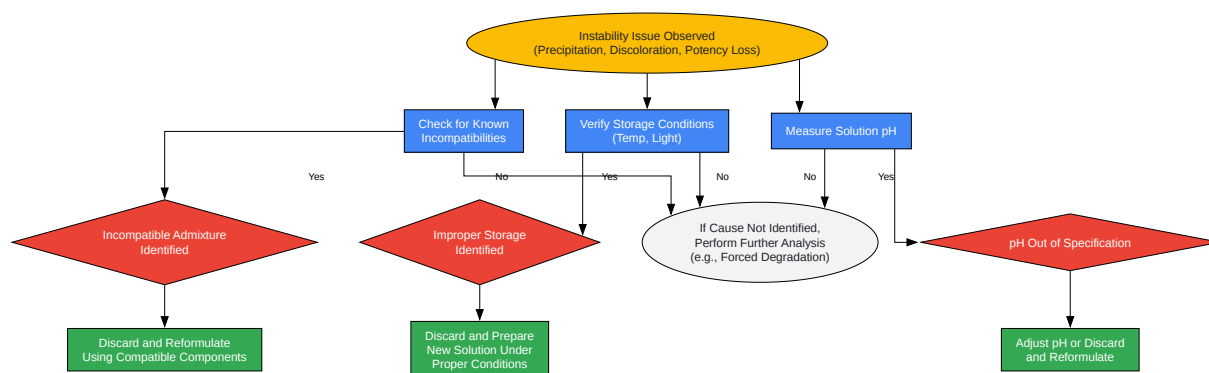
2. Standard and Sample Preparation:

- Standard Solution: Prepare a standard solution of tranexamic acid of known concentration in the mobile phase or a suitable diluent.
- Sample Solution: Dilute the tranexamic acid solution under investigation to fall within the linear range of the method.

3. Method Validation (as per ICH guidelines):

- **Specificity:** Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
- **Linearity:** Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
- **Accuracy:** Determine the closeness of the test results obtained by the method to the true value.
- **Precision:** Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
- **Robustness:** Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Stability of tranexamic acid after 12-week storage at temperatures from -20°C to 50°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ejbpps.com [ejbpps.com]
- 6. Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.alquds.edu [dspace.alquds.edu]
- 8. researchgate.net [researchgate.net]
- 9. publications.ashp.org [publications.ashp.org]
- 10. drugs.com [drugs.com]
- To cite this document: BenchChem. [Tranexamic Acid Solution Stability: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585074#troubleshooting-tranexamic-acid-stability-in-solution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com